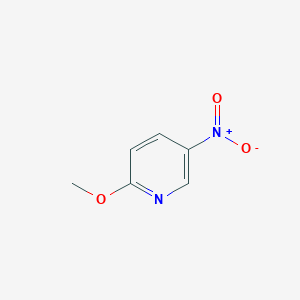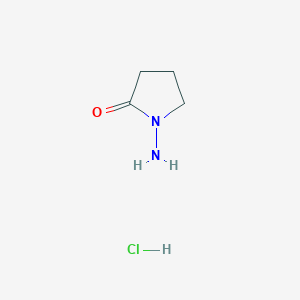
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidin
Übersicht
Beschreibung
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine is a heterocyclic compound with the molecular formula C7H10N2O4S and a molecular weight of 218.23 g/mol . It is characterized by the presence of two methoxy groups and a methylsulfonyl group attached to a pyrimidine ring. This compound is used in various chemical and industrial applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Wirkmechanismus
Target of Action
It is known to be used in the preparation of certain derivatives with potent herbicidal activity .
Mode of Action
It is known to be used in the preparation of 4,6-dimethoxy-n-methylpyrimidin-2-amine by reacting with methylamine .
Biochemical Pathways
It is known to be involved in the synthesis of certain herbicidal derivatives .
Action Environment
It is known that the compound can be prepared in a simple manner, in high yield and purity, in an economically and ecologically particularly advantageous manner .
Vorbereitungsmethoden
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be synthesized through the oxidation of 2-methylthio-4,6-dimethoxypyrimidine . The synthetic route involves the following steps:
Starting Material: 2-methylthio-4,6-dimethoxypyrimidine.
Oxidation: The starting material is oxidized using an appropriate oxidizing agent to yield 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine.
In industrial production, the compound can be prepared using microwave-assisted synthesis. For example, it can be reacted with methylamine to produce 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Analyse Chemischer Reaktionen
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Substitution: It can react with nucleophiles such as methylamine to form 4,6-dimethoxy-N-methylpyrimidin-2-amine.
Microwave-Assisted Reactions: The compound can be used in microwave-assisted synthesis to prepare various derivatives with potent herbicidal activity.
Common reagents used in these reactions include oxidizing agents and nucleophiles like methylamine. The major products formed from these reactions are derivatives of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine, such as 4,6-dimethoxy-N-methylpyrimidin-2-amine .
Vergleich Mit ähnlichen Verbindungen
4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be compared with other similar compounds, such as:
2-Methylsulfonyl-4,6-dimethoxypyrimidine: This compound has a similar structure but differs in the position of the methylsulfonyl group.
4,6-Dimethoxy-2-methylthio-pyrimidine: This compound has a methylthio group instead of a methylsulfonyl group.
4,6-Dichloro-2-(methylthio)pyrimidine: This compound has chlorine atoms instead of methoxy groups.
The uniqueness of 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .
Eigenschaften
IUPAC Name |
4,6-dimethoxy-2-methylsulfonylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O4S/c1-12-5-4-6(13-2)9-7(8-5)14(3,10)11/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITDVJJVNAASTRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)S(=O)(=O)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356944 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113583-35-0 | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113583-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














